3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one
Description
3-(Benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a benzylamino substituent at the 3-position and a methyl group at the 6-position. The 1,2,4-triazin-5(4H)-one scaffold is notable for its versatility in medicinal chemistry and agrochemical applications, often serving as a core structure for kinase inhibitors, antimicrobial agents, and herbicides .
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-(benzylamino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H12N4O/c1-8-10(16)13-11(15-14-8)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,15,16) |
InChI Key |
WNQCIXTVCHTXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(NC1=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one typically involves the reaction of benzylamine with 6-methyl-1,2,4-triazin-5(4H)-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted triazine derivatives with new functional groups replacing the benzylamino group.
Scientific Research Applications
3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations
Substituent Impact on Bioactivity: The benzylamino group in the target compound contrasts with the methylsulfanyl group in D0, which lacks antimicrobial activity . VS6, with a benzodioxolylamino group, demonstrates potent Fyn kinase inhibition (IC₅₀ = 4.8 µM), highlighting the role of aromatic substituents in target binding .
Steric and Electronic Effects: Metribuzin (3-methylthio, 6-tert-butyl) exhibits herbicidal activity due to its electron-withdrawing methylthio group and steric hindrance from tert-butyl, which may limit off-target interactions . The tert-butyl group in 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one enhances stability but reduces solubility, limiting its pharmaceutical applications .
Reactivity and Synthetic Utility: The hydrazino group in 4-Amino-3-hydrazino-6-tert-butyl-1,2,4-triazin-5(4H)-one enables condensation reactions with carbonyl compounds, a feature absent in the benzylamino-substituted target compound .
Discussion: Substituent-Driven Property Modulations
- Biological Target Engagement: VS6's benzodioxolyl group engages in π-π stacking and hydrogen bonding with Fyn kinase, whereas the benzylamino group may adopt a distinct binding pose due to its flexibility and lack of oxygen heteroatoms .
- Agrochemical vs.
Biological Activity
3-(Benzylamino)-6-methyl-1,2,4-triazin-5(4H)-one, with the CAS number 17358-04-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂N₄O
- Molecular Weight : 216.24 g/mol
- Structure : The compound features a triazine ring substituted with a benzylamino group and a methyl group, contributing to its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of triazine compounds often exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
2. Inhibition of Tyrosinase Activity
Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Analogous compounds have demonstrated potent inhibitory effects on mushroom tyrosinase, with some showing up to 220 times more potency than standard inhibitors .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Analog 1 | 0.05 | Strong Inhibitor |
| Analog 2 | 0.1 | Moderate Inhibitor |
| Analog 3 | 0.2 | Weak Inhibitor |
The above table summarizes the inhibitory concentration (IC50) values for various analogs related to the triazine structure.
3. Cytotoxic Effects
Cytotoxicity studies on B16F10 murine melanoma cells have shown that certain derivatives do not exhibit significant cytotoxic effects at concentrations below 20 µM . This suggests a favorable therapeutic window for potential applications in dermatology.
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound likely interacts with active sites of enzymes such as tyrosinase, leading to decreased enzymatic activity.
- Antioxidant Pathways : It may enhance endogenous antioxidant defenses or directly neutralize reactive oxygen species (ROS).
Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
- Study on Melanin Production : A study demonstrated that exposure to the compound significantly reduced melanin production in B16F10 cells when treated with α-MSH (alpha-melanocyte-stimulating hormone). The results showed a reduction in tyrosinase activity by approximately 3.6-fold compared to untreated controls .
- Antioxidant Efficacy : Another investigation highlighted the antioxidant capacity of triazine derivatives, showing comparable efficacy to established antioxidants in scavenging free radicals in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
